2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features a fluorinated phenyl ring and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
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Substitution Reaction: : The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluorobenzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.
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Formation of the Ethanamine Moiety: : The ethanamine group can be introduced by reductive amination. This involves the reaction of the intermediate compound with an amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
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Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Hydrogenated derivatives of the pyrazole or phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Used in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Applications: Potential use in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(4-bromophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(4-methoxyphenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, or methoxy analogs. This makes it a valuable compound in drug design and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(8-9)12(6-14)10-2-4-11(13)5-3-10;/h2-5,7-8,12H,6,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWFQKICMNGYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(CN)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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